molecular formula C10H12O3 B1595736 2-Ethoxy-4-methoxybenzaldehyde CAS No. 42924-37-8

2-Ethoxy-4-methoxybenzaldehyde

Cat. No.: B1595736
CAS No.: 42924-37-8
M. Wt: 180.2 g/mol
InChI Key: QXAVANUCHWRYFF-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O3. It is characterized by the presence of both ethoxy and methoxy groups attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-methoxybenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation and methylation of benzaldehyde derivatives. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure the selective substitution of the ethoxy and methoxy groups on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include nitration, reduction, and subsequent substitution reactions to introduce the desired functional groups. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties such as increased hydrophobicity and altered reactivity. These properties make it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAVANUCHWRYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343782
Record name 2-Ethoxy-4-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42924-37-8
Record name 2-Ethoxy-4-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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